Ripk1-IN-11
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Overview
Description
Ripk1-IN-11 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulator of cell death and inflammation, playing a significant role in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-11 involves multiple steps, starting with the preparation of key intermediatesCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ripk1-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Scientific Research Applications
Ripk1-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.
Biology: Employed in cell-based assays to investigate the role of RIPK1 in cell death and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases such as neurodegenerative disorders, autoimmune diseases, and cancer.
Industry: Utilized in the development of new drugs targeting RIPK1 and related pathways
Mechanism of Action
Ripk1-IN-11 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the ATP-binding site of RIPK1, which is essential for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that prevents necroptosis.
GSK’963: A selective RIPK1 inhibitor with a different binding mode.
Necrostatin-34: A novel inhibitor that synergizes with Necrostatin-1 .
Uniqueness of Ripk1-IN-11
This compound is unique due to its high selectivity and potency for RIPK1. It has been shown to effectively inhibit RIPK1-mediated cell death and inflammation in various preclinical models, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
oxan-4-yl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C23H24N4O4S/c1-13-19(26-23(29)31-17-6-8-30-9-7-17)10-16(12-24-13)15-4-5-18-20(11-15)32-22(25-18)27-21(28)14-2-3-14/h4-5,10-12,14,17H,2-3,6-9H2,1H3,(H,26,29)(H,25,27,28) |
InChI Key |
CWGYJOVAHWYDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCOCC5 |
Origin of Product |
United States |
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